molecular formula C12H9N5O3 B5910488 N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide

N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide

Cat. No. B5910488
M. Wt: 271.23 g/mol
InChI Key: WVMAGODKUKYCTR-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide, also known as 2-Pyrazinecarboxylic acid, 2-[(2-nitrophenyl)methylene]hydrazide, is a chemical compound used in scientific research. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are of great interest to researchers.

Mechanism of Action

The mechanism of action of N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, decrease the production of pro-inflammatory cytokines, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its ability to inhibit tumor growth and decrease inflammation. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide. These include:
1. Further studies on its potential as an anti-tumor agent in vivo.
2. Investigation into its potential as an anti-inflammatory agent in vivo.
3. Studies on its potential toxicity and safety profile.
4. Studies on its mechanism of action to better understand its biochemical and physiological effects.
5. Development of more efficient synthesis methods for N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide.

Synthesis Methods

The synthesis of N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide involves the reaction of 2-pyrazinecarbohydrazide with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields a yellow crystalline solid, which is purified through recrystallization.

Scientific Research Applications

N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide has been used in various scientific research studies. It has been studied for its potential as an anti-tumor agent, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has shown to decrease the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(Z)-(2-nitrophenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c18-12(10-8-13-5-6-14-10)16-15-7-9-3-1-2-4-11(9)17(19)20/h1-8H,(H,16,18)/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMAGODKUKYCTR-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=NC=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(2-Nitrophenyl)methylidene]pyrazine-2-carbohydrazide

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